![molecular formula C22H24N2O3 B6532782 (2Z)-6-hydroxy-4-methyl-7-[(4-methylpiperazin-1-yl)methyl]-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one CAS No. 903202-60-8](/img/structure/B6532782.png)
(2Z)-6-hydroxy-4-methyl-7-[(4-methylpiperazin-1-yl)methyl]-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one
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Overview
Description
(2Z)-6-hydroxy-4-methyl-7-[(4-methylpiperazin-1-yl)methyl]-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one is a useful research compound. Its molecular formula is C22H24N2O3 and its molecular weight is 364.4 g/mol. The purity is usually 95%.
The exact mass of the compound (2Z)-6-hydroxy-4-methyl-7-[(4-methylpiperazin-1-yl)methyl]-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one is 364.17869263 g/mol and the complexity rating of the compound is 564. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (2Z)-6-hydroxy-4-methyl-7-[(4-methylpiperazin-1-yl)methyl]-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2Z)-6-hydroxy-4-methyl-7-[(4-methylpiperazin-1-yl)methyl]-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Lipoxygenase Inhibition
Background:: Lipoxygenases (LOX) are enzymes involved in the biosynthesis of leukotrienes, which play crucial roles in inflammation and immune responses. Inhibiting LOX activity can have therapeutic implications.
Research Findings::- These findings suggest that F3385-3984 could be explored as a potential anti-inflammatory agent by targeting LOX pathways .
Xanthine Oxidase Inhibition
Background:: Xanthine oxidase (XO) is an enzyme involved in purine metabolism. Inhibiting XO can be beneficial in conditions like gout and oxidative stress-related diseases.
Research Findings::- Although F3385-3984’s XO inhibitory activity is moderate, it may still have potential therapeutic applications .
Fluorescent pH Probe
Background:: F3385-3984 has been investigated for its pH-sensitive fluorescence properties.
Research Findings::Anti-Nociceptive and Anti-Inflammatory Effects
Background:: Understanding compounds’ effects on pain and inflammation is crucial for drug development.
Research Findings::Mechanism of Action
Target of Action
The primary target of F3385-3984 is the lipoxygenase enzyme . Lipoxygenases play a crucial role in the metabolism of fatty acids and are involved in various physiological and pathological processes, including inflammation and cancer .
Mode of Action
F3385-3984 interacts with its target, the lipoxygenase enzyme, by inhibiting its activity . The compound has been shown to inhibit the lipoxygenase enzyme with a half-maximal inhibitory concentration of 219.13 μM . This interaction results in the suppression of the enzyme’s function, thereby affecting the metabolic processes it is involved in .
Biochemical Pathways
The inhibition of the lipoxygenase enzyme by F3385-3984 affects the metabolic pathways involving fatty acids . Lipoxygenases are involved in the metabolism of arachidonic acid, a polyunsaturated fatty acid. The inhibition of these enzymes can disrupt the production of leukotrienes and other metabolites, which play roles in inflammatory responses .
Result of Action
The inhibition of the lipoxygenase enzyme by F3385-3984 can lead to a decrease in the production of leukotrienes and other metabolites involved in inflammatory responses . This can potentially result in anti-inflammatory effects, although further studies are needed to confirm this.
properties
IUPAC Name |
(2Z)-2-benzylidene-6-hydroxy-4-methyl-7-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-15-12-18(25)17(14-24-10-8-23(2)9-11-24)22-20(15)21(26)19(27-22)13-16-6-4-3-5-7-16/h3-7,12-13,25H,8-11,14H2,1-2H3/b19-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXCWUNIQYFHLL-UYRXBGFRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C(=CC3=CC=CC=C3)O2)CN4CCN(CC4)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC=CC=C3)/O2)CN4CCN(CC4)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-benzylidene-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one |
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